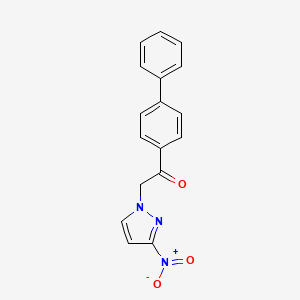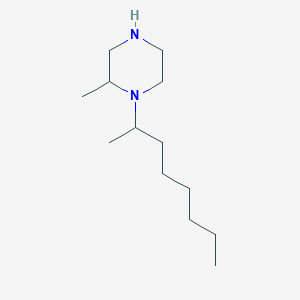amine CAS No. 184785-18-0](/img/structure/B6330508.png)
[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2E)-2-Methyl-3-phenylprop-2-en-1-ylamine” is an organic compound with the molecular formula C13H20ClN . It is also known as N-Methyl-N-[(2E)-3-phenyl-2-propen-1-yl]aniline .
Molecular Structure Analysis
The molecule contains a total of 33 bonds. There are 14 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 secondary amine .科学的研究の応用
2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine has a wide range of applications in scientific research. It has been used in the study of biochemical and physiological systems, as well as in drug development. Its unique properties allow it to act as a ligand for various receptors, making it a useful tool for understanding the mechanisms of action of drugs. It has also been used in the study of metabolic pathways, as it can be used to measure the activity of enzymes. Additionally, it has been used in the study of cellular signaling pathways and gene expression.
作用機序
Target of Action
This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Biochemical Pathways
The biochemical pathways affected by (2E)-2-Methyl-3-phenylprop-2-en-1-ylamine are currently unknown . As research progresses, we can expect to gain a better understanding of the downstream effects of this compound on various biochemical pathways.
実験室実験の利点と制限
2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine has a number of advantages and limitations for laboratory experiments. One of the main advantages is its low boiling point, which makes it ideal for use in a variety of laboratory experiments. Additionally, it is soluble in a variety of solvents, making it easy to work with. However, it is also volatile, which can make it difficult to work with in certain laboratory experiments. Additionally, it has a low solubility in water, which can limit its use in certain experiments.
将来の方向性
2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine has a wide range of potential applications in scientific research. One of the main future directions is in drug development, as it can be used to study the mechanisms of action of various drugs. Additionally, it can be used to study the biochemical and physiological effects of drugs, as well as their potential side effects. Additionally, it can be used to study metabolic pathways, as well as the activity of enzymes. Finally, it can be used to study cellular signaling pathways and gene expression, as well as the effects of various environmental factors on these processes.
合成法
2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine can be synthesized using a number of methods. One of the most common methods is the Gabriel Synthesis, which involves the reaction of a Grignard reagent with an aldehyde. In this method, the Grignard reagent is reacted with aldehyde, followed by the addition of a base such as potassium carbonate. The reaction is then heated to a temperature of 80-90 °C and the product is collected by distillation. Another method for synthesizing 2-(2E)-[(2E)-2-Methyl-3-phenylprop-2-en-1-yl](propan-2-yl)aminehenylprop-2-en-1-yl](propan-2-yl)amine is the Heck Reaction, which involves the reaction of an alkyl halide with an aryl halide in the presence of a palladium catalyst. This method is often used when the desired product is difficult to obtain using the Gabriel Synthesis.
特性
IUPAC Name |
(E)-2-methyl-3-phenyl-N-propan-2-ylprop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-11(2)14-10-12(3)9-13-7-5-4-6-8-13/h4-9,11,14H,10H2,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCURXQGQLMRLIX-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=CC1=CC=CC=C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC/C(=C/C1=CC=CC=C1)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Methoxy-5-methylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea; 97%](/img/structure/B6330438.png)







![2-Methyl-1-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6330479.png)
![3-Nitro-1-[2-(4-nitrophenyl)ethyl]-1H-pyrazole](/img/structure/B6330487.png)


![1-[3,5-Bis(trifluoromethyl)benzoyl]-2-methylpiperazine](/img/structure/B6330512.png)
![1-[(3-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6330523.png)